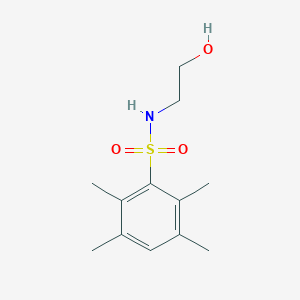
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide (HEPT) is a sulfonamide compound that has been widely studied for its potential application in various fields of science, including biochemistry, pharmacology, and materials science. HEPT has been used as a reagent for the synthesis of other compounds, and has also been investigated for its biological properties, including its mechanism of action and its effects on biochemical and physiological systems.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and urease.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to changes in pH in the body. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been shown to have an effect on the activity of other enzymes, such as acetylcholinesterase and urease, which can have an impact on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized and purified. However, N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide, including its potential application as a corrosion inhibitor and as a catalyst for various chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide and its effects on biochemical and physiological systems. Further studies may also investigate the potential use of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide in drug discovery and development, as well as its potential as a therapeutic agent for various medical conditions.
Méthodes De Synthèse
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, such as sulfonamide-containing polymers and metal complexes. N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been studied for its potential application as a corrosion inhibitor and as a catalyst for various chemical reactions.
Propriétés
Nom du produit |
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H19NO3S |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-8-7-9(2)11(4)12(10(8)3)17(15,16)13-5-6-14/h7,13-14H,5-6H2,1-4H3 |
Clé InChI |
AAZQORJOMPWIFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCO)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272136.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272137.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272140.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)